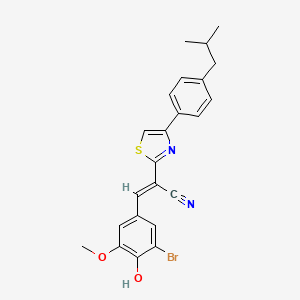

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Description

(E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a 4-isobutylphenyl group and a 3-bromo-4-hydroxy-5-methoxyphenyl moiety. The compound’s structural complexity arises from its electron-withdrawing bromo and nitrile groups, alongside electron-donating hydroxy and methoxy substituents. These functional groups confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. While direct crystallographic data for this compound is unavailable in the provided evidence, analogous structures (e.g., ) suggest a planar conformation for the acrylonitrile-thiazole backbone, with substituents influencing intermolecular interactions .

Properties

IUPAC Name |

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O2S/c1-14(2)8-15-4-6-17(7-5-15)20-13-29-23(26-20)18(12-25)9-16-10-19(24)22(27)21(11-16)28-3/h4-7,9-11,13-14,27H,8H2,1-3H3/b18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWRLKFXSSMZJQ-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, characterization, and biological activity, particularly in the context of antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and the introduction of various functional groups. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with electron-withdrawing groups tend to demonstrate enhanced activity against various pathogens compared to those with electron-donating groups . The compound's effectiveness was evaluated using standard methods against strains such as Staphylococcus aureus and Escherichia coli, showing promising results.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| (E)-3-Bromo | S. aureus | 8 µg/mL |

| (E)-3-Bromo | E. coli | 4 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in specific cancer types. For example, research on similar thiazole derivatives has indicated their ability to reduce tumor growth in xenograft models . The compound's mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.

Case Study: In Vitro Evaluation

A recent study assessed the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis further revealed an increase in early and late apoptotic cells.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro assays demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

|---|---|---|

| Control | 1200 | 800 |

| (E)-3-Bromo (10 µM) | 600 | 400 |

| (E)-3-Bromo (20 µM) | 300 | 200 |

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vivo studies have shown that it significantly inhibits tumor growth in xenograft models. The mechanisms underlying its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Table 1: Summary of Anticancer Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Xenograft Tumor Models | Significant tumor growth inhibition observed. | |

| Cell Line Studies | Induced apoptosis in cancer cells through specific pathways. |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Table 2: Antimicrobial Activity Overview

| Microorganism Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective inhibition |

| Escherichia coli | Moderate activity |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Anticancer Research : A study conducted on human cancer cell lines demonstrated that the compound inhibits cell growth effectively at micromolar concentrations, suggesting it could serve as a lead compound for drug development .

- Antimicrobial Testing : Another investigation assessed the compound's efficacy against resistant bacterial strains, revealing significant inhibitory effects, thus highlighting its potential role in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine at the 3-position (target compound) vs. bromine on the thiazole phenyl ring () alters electronic distribution. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity in the target compound .

- Hydroxy/Methoxy vs.

- Steric Considerations : The 4-isobutylphenyl group introduces bulkier steric hindrance than tert-butyl (), possibly affecting binding interactions in biological systems .

Crystallographic and Packing Behavior

While crystallographic data for the target compound is absent, analogous structures provide insights:

- Isostructural Halogen Variants : Compounds 4 and 5 () exhibit identical triclinic (P 1) packing but adjust for Cl/Br substitutions. Similarly, the target’s bromo group may influence unit-cell parameters compared to chloro analogues .

Electronic and Spectroscopic Properties

- DFT Calculations : highlights the role of exact exchange in density-functional theory (DFT) for predicting thermochemical properties. The target’s -Br and -OCH₃ substituents may lower the HOMO-LUMO gap compared to chloro analogues, enhancing reactivity .

- NMR/IR Data: The -CN group in the target compound would exhibit a characteristic ~2200 cm⁻¹ IR stretch, similar to and . The -OH group’s IR absorption (~3200–3600 cm⁻¹) and downfield ¹H NMR shift (~5–6 ppm) distinguish it from non-hydroxylated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.